2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide
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Overview
Description
2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide is an organic compound that features a phenylsulfanyl group attached to an acetamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and phenylsulfanyl groups in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide typically involves the reaction of 2-aminothiophenol with N-phenylacetamide. One common method includes the following steps:
Starting Materials: 2-aminothiophenol and N-phenylacetamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenylsulfanyl group can be reduced to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar in structure but lacks the phenylsulfanyl group.
N-Phenylacetamide: Similar in structure but lacks the amino and phenylsulfanyl groups.
2-Aminothiophenol: Contains the amino and thiol groups but lacks the acetamide moiety.
Uniqueness
2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide is unique due to the combination of amino, phenylsulfanyl, and acetamide groups in its structure. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIZCSYGHRNIJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360709 |
Source
|
Record name | 2-[(2-Aminophenyl)sulfanyl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92906-38-2 |
Source
|
Record name | 2-[(2-Aminophenyl)sulfanyl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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